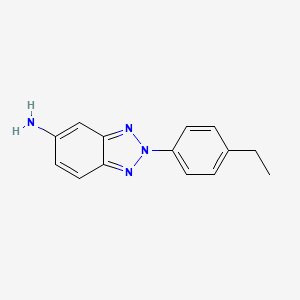

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine

Description

Chemical Name: 2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-amine

Molecular Formula: C₁₄H₁₄N₄

Molecular Weight: 238.29 g/mol

CAS Registry Number: 429643-68-5

Structural Features: This compound consists of a benzotriazole core substituted at the 2-position with a 4-ethylphenyl group and at the 5-position with an amine group. The ethyl group on the phenyl ring contributes moderate hydrophobicity and steric bulk, making it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

2-(4-ethylphenyl)benzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-2-10-3-6-12(7-4-10)18-16-13-8-5-11(15)9-14(13)17-18/h3-9H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEUCAOGCWMURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-ethylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound. The reaction conditions generally include:

Temperature: Room temperature to 0°C

Solvent: Aqueous medium

Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted benzotriazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized as a corrosion inhibitor and in the formulation of UV stabilizers for polymers.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In biological systems, it can interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Structural Analog Overview

The benzotriazole scaffold is widely modified to tune physicochemical and biological properties. Key analogs differ in substituents on the phenyl ring and benzotriazole core, affecting molecular weight, solubility, and pharmacological activity.

Comparative Data Table

Key Observations

Substituent Effects on Solubility :

- The ethoxy variant (CAS 293737-90-3) exhibits higher hydrophobicity (2.5 µg/mL solubility) compared to the ethylphenyl parent compound .

- Fluorine substitution (CAS 293737-98-1) reduces vapor pressure, indicating stronger intermolecular interactions .

The ethylphenyl compound’s role in synthesizing PPARγ-agonists highlights its utility in medicinal chemistry .

Steric and Electronic Modifications: Methyl groups on the benzotriazole core (e.g., 6-CH₃ in CAS 356085-76-2) introduce steric hindrance, which may reduce metabolic degradation .

Biological Activity

2-(4-Ethylphenyl)-2H-1,2,3-benzotriazol-5-amine is a compound that belongs to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article discusses its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzotriazole core with an ethylphenyl substituent, which contributes to its unique properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted benzotriazoles, including this compound, showed promising activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. The compound's ability to interact with DNA and inhibit topoisomerase activity has also been noted as a mechanism for its anticancer effects.

Case Study: Apoptotic Induction in Cancer Cells

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, confirming the induction of apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Membrane Disruption : It alters membrane permeability in microbial cells leading to cell lysis.

- DNA Interaction : The compound intercalates with DNA, affecting replication and transcription processes.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits low cytotoxicity towards normal human cells. However, further toxicological evaluations are necessary to establish safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.